Olmesartan medoxomil

Overview

Description

Olmesartan medoxomil is used alone or together with other medicines to treat high blood pressure (hypertension). It is an angiotensin II receptor blocker (ARB) that works by blocking a substance in the body that causes the blood vessels to tighten. As a result, olmesartan relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .

Synthesis Analysis

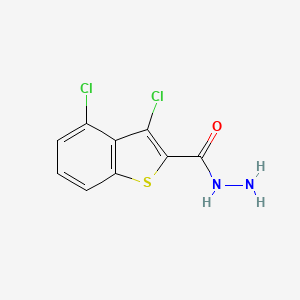

During the process development for multigram-scale synthesis of olmesartan medoxomil (OM), two principal regioisomeric process-related impurities were observed along with the final active pharmaceutical ingredient (API). The impurities were identified as N-1- and N-2- (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of OM . Another study describes the synthesis and characterization of three process-related impurities of olmesartan medoxomil .Molecular Structure Analysis

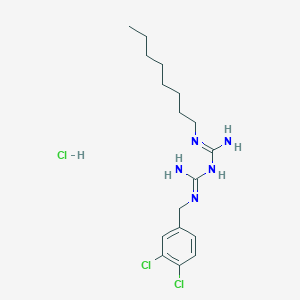

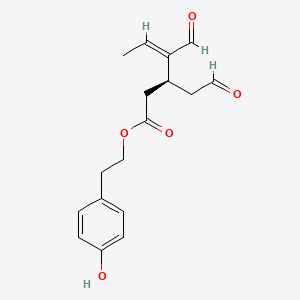

Olmesartan medoxomil has a molecular formula of C29H30N6O6. Its average mass is 558.585 Da and its monoisotopic mass is 558.222656 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of olmesartan medoxomil are complex and involve multiple steps. The key intermediates in OM synthesis were solved and refined using single-crystal X-ray diffraction .Physical And Chemical Properties Analysis

Olmesartan medoxomil is a white to off-white crystalline powder. It is insoluble in water but is sparingly soluble in strong acid and soluble in strong base pH 3 to 9 .Scientific Research Applications

Formulation and Evaluation of Tablets

Olmesartan Medoxomil has been used in the formulation of tablets prepared by the direct compression method. The main objective of this application is to ensure a high dissolution rate of the active ingredient. This involves a rigorous selection of excipients to ensure their physical and chemical compatibility with the active ingredient .

Conversion to a Prodrug

Olmesartan Medoxomil is an ester-type prodrug of the angiotensin II receptor blocker (ARB) olmesartan. This conversion improves intestinal absorption and confers substrate recognition by OATP2B1, a protein expressed in the small intestine involved in the absorption of various acidic drugs .

Encapsulation in Nanosponge Carriers

The primary aim of this work is to promote the oral bioavailability of Olmesartan Medoxomil through its encapsulation in nanosponge carriers. This method also investigates the ability of Olmesartan Medoxomil-loaded ethylcellulose-based nanosponges to improve the antihypertensive and cytotoxicity activity against A549 lung cancer cell lines .

Nanoemulsion Strategy

A nanoemulsion strategy for Olmesartan Medoxomil has been developed to improve oral absorption and extend antihypertensive activity in hypertensive rats .

Self-Microemulsifying Drug Delivery System (SMEDDS)

Olmesartan Medoxomil has been used in the development and evaluation of a self-microemulsifying drug delivery system (SMEDDS) for improving the delivery of BCS class II antihypertensive agent .

Mechanism of Action

Target of Action

Olmesartan medoxomil, a medication used in the treatment of hypertension, primarily targets the angiotensin II receptor . This receptor, also known as angiotensin receptor 1 (AT1), is a key component in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating kidney, vascular, and cardiac functions .

Mode of Action

Olmesartan medoxomil acts as a selective and competitive antagonist of the angiotensin II receptor . By binding to the AT1 receptor, it prevents the protein angiotensin II from exerting its hypertensive effects, which include vasoconstriction, stimulation and synthesis of aldosterone and antidiuretic hormone (ADH), cardiac stimulation, and renal reabsorption of sodium .

Biochemical Pathways

The primary biochemical pathway affected by Olmesartan medoxomil is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, Olmesartan medoxomil inhibits the negative regulatory feedback within the RAAS, which contributes to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .

Pharmacokinetics

Olmesartan medoxomil is a prodrug that is rapidly absorbed in the gastrointestinal tract and metabolized to active olmesartan . The esterification with medoxomil was created with the intention of increasing olmesartan bioavailability from 4.5% to 28.6% .

Action Environment

Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of Olmesartan medoxomil. For instance, a diet high in sodium can counteract the sodium-excreting effects of Olmesartan medoxomil, potentially reducing its efficacy in lowering blood pressure. Additionally, certain medications can interact with Olmesartan medoxomil, affecting its action and efficacy .

Safety and Hazards

properties

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGKUQLKSCSZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045924 | |

| Record name | Olmesartan medoxomil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Olmesartan medoxomil | |

CAS RN |

144689-63-4 | |

| Record name | Olmesartan medoxomil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144689-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olmesartan medoxomil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144689634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olmesartan medoxomil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Olmesartan medoxomil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole-5-carboxylic acid, 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLMESARTAN MEDOXOMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M97XTV3HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Olmesartan medoxomil?

A1: Olmesartan medoxomil is a prodrug that is rapidly metabolized to Olmesartan, its active form. Olmesartan acts as a potent, competitive, and selective antagonist of the angiotensin II type 1 (AT1) receptor. [, , , ]

Q2: What are the downstream effects of AT1 receptor antagonism by Olmesartan?

A2: Blocking the AT1 receptor inhibits the actions of angiotensin II, a key player in the renin-angiotensin-aldosterone system (RAAS). This leads to vasodilation, reduction in aldosterone secretion, and decreased sodium and water retention, ultimately lowering blood pressure. [, , ]

Q3: What is the molecular formula and weight of Olmesartan medoxomil?

A3: Olmesartan medoxomil has a molecular formula of C29H30N6O6 and a molecular weight of 558.59 g/mol. []

Q4: Is there any information on the spectroscopic data for Olmesartan medoxomil?

A4: Several studies utilized various spectroscopic techniques to characterize Olmesartan medoxomil and its formulations:

- UV-Spectrophotometry: This method was employed for quantitative analysis in pharmaceutical dosage forms, utilizing specific wavelengths for detection. [, , , , , ]

- HPLC with PDA detection: This technique was used for separating and quantifying Olmesartan medoxomil, often in combination with other drugs, and for stability-indicating assays. [, , ]

- FTIR: Fourier transform infrared spectroscopy was used to characterize solid dispersions and inclusion complexes of Olmesartan medoxomil. [, ]

- XRD: X-ray diffraction was utilized to analyze the crystalline structure and identify potential polymorphic forms of Olmesartan medoxomil and its formulations. [, ]

- DSC: Differential scanning calorimetry was employed to investigate the thermal behavior and potential interactions between Olmesartan medoxomil and excipients in formulations. [, ]

Q5: How does the formulation of Olmesartan medoxomil affect its stability and dissolution rate?

A5: Researchers have explored different formulation strategies to enhance the solubility and dissolution rate of Olmesartan medoxomil:

Q6: How stable is Olmesartan medoxomil under different storage conditions?

A6: Stability studies were conducted to assess the drug's degradation under various stress conditions:

Q7: How is Olmesartan medoxomil metabolized in the body?

A7: Olmesartan medoxomil is rapidly hydrolyzed during absorption to Olmesartan, its active metabolite. Olmesartan itself does not undergo significant further metabolism. [, ]

Q8: What are the primary routes of elimination for Olmesartan?

A8: Olmesartan is primarily eliminated through a dual route: approximately 40% is excreted unchanged by the kidneys, while the remaining portion is excreted in feces following biliary secretion. []

Q9: What is the clinical efficacy of Olmesartan medoxomil in treating hypertension?

A10: Numerous clinical trials have demonstrated the efficacy of Olmesartan medoxomil in reducing both systolic and diastolic blood pressure in patients with essential hypertension. [, , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

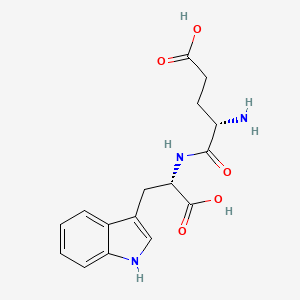

![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)

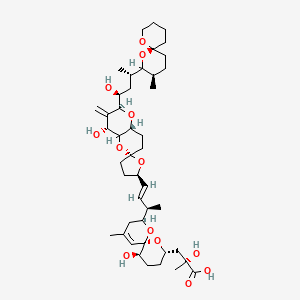

![7-Phenyl-1-[5-(pyridin-2-yl)-1,3-oxazol-2-yl]heptan-1-one](/img/structure/B1677196.png)